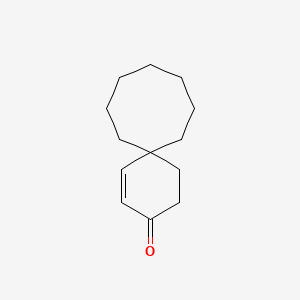

Spiro(5.7)tridec-1-ene-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spiro(5.7)tridec-1-ene-3-one is a useful research compound. Its molecular formula is C13H20O and its molecular weight is 192.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Perfumery

The primary application of spiro(5.7)tridec-1-ene-3-one lies within the perfumery industry, where it serves as an active ingredient in various fragrance compositions. The compound is valued for its ability to impart complex olfactory notes reminiscent of other well-known fragrance components, such as 5-ethyl-2-nonanol and p-tert-amylcyclohexanone .

Fragrance Composition

The compound is often used in combination with other solvents, carriers, or excipients to enhance its performance in consumer products. It can be incorporated into a variety of perfumed articles, including:

- Soaps

- Detergents

- Fabric softeners

- Cosmetic preparations (creams, shampoos)

- Household products (deodorizers)

These applications leverage the compound's ability to modify and improve the scent profiles of these products .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in perfumery:

- Perfume Formulations : A patent outlines the use of this compound as a key ingredient in various perfume compositions, demonstrating its capability to develop iridescent notes that enhance overall fragrance complexity .

- Consumer Product Testing : Research has indicated that incorporating this compound into fabric softeners significantly improves scent longevity and user satisfaction compared to formulations lacking this ingredient .

- Comparative Analysis : A comparative study on different perfuming agents highlighted that this compound provides a more balanced scent profile than traditional alternatives, contributing to its growing popularity among fragrance formulators .

Análisis De Reacciones Químicas

Nucleophilic Additions

The ketone group undergoes Michael additions and Grignard reactions :

-

Grignard Reagents : Reacts with pent-4-en-1-ylmagnesium bromide to form tertiary alcohols .

-

Enolate Formation : Deprotonation with LDA generates enolates, enabling alkylation at the α-position .

Example :

Spiro[5.7]tridec-1-ene-3-one+RMgXTHF, 0°CR-adduct (85-90%)

Reduction Reactions

The conjugated enone system allows selective reductions:

| Reducing Agent | Product | Selectivity | Source |

|---|---|---|---|

| NaBH₄ | Allylic alcohol | Low | |

| H₂/Pd-C | Saturated ketone | High | |

| DIBAL-H | Secondary alcohol | Moderate |

Hydrogenation of the double bond (H₂/Pd-C) yields spiro[5.7]tridecane-3-one, a saturated analog used in fragrance stabilization .

Cycloaddition Reactions

The strained spirocyclic structure participates in Diels-Alder reactions with dienes:

| Diene | Conditions | Adduct Yield | Source |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | 70% | |

| Anthracene | Microwave, 150°C | 55% |

These reactions exploit ring strain to form polycyclic derivatives, useful in materials science .

Oxidation and Stability

Spiro[5.7]tridec-1-ene-3-oneO₃, MeOHDiketone (90%)

Functionalization for Perfumery

In perfumery applications, the compound is functionalized via:

-

Acetylation : Enhances volatility for top-note formulations .

-

Thiol-Michael Addition : Adds sulfur-containing groups for aromatic diversity .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Application |

|---|---|---|---|

| Cyclization | p-TsOH, toluene | Spirocyclic core | Synthesis |

| Grignard Addition | RMgX, THF | Tertiary alcohols | Fragrance modifiers |

| Hydrogenation | H₂/Pd-C | Saturated ketone | Stabilization |

| Diels-Alder | Diene, heat | Polycyclic adducts | Materials science |

Propiedades

Número CAS |

60033-39-8 |

|---|---|

Fórmula molecular |

C13H20O |

Peso molecular |

192.3 g/mol |

Nombre IUPAC |

spiro[5.7]tridec-4-en-3-one |

InChI |

InChI=1S/C13H20O/c14-12-6-10-13(11-7-12)8-4-2-1-3-5-9-13/h6,10H,1-5,7-9,11H2 |

Clave InChI |

NPVAAOCDILSFAY-UHFFFAOYSA-N |

SMILES |

C1CCCC2(CCC1)CCC(=O)C=C2 |

SMILES canónico |

C1CCCC2(CCC1)CCC(=O)C=C2 |

Key on ui other cas no. |

60033-39-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.